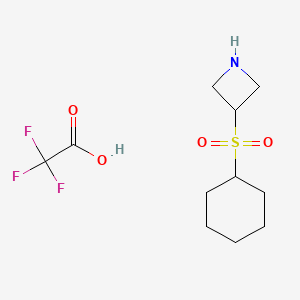
3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure and reactivity. Trifluoroacetic acid, on the other hand, is a strong organic acid with the formula CF₃COOH, widely used in organic synthesis and as a solvent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexanesulfonyl)azetidine typically involves the reaction of azetidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexanesulfonyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions or nucleophilic reagents like hydroxide ions are commonly used to induce ring-opening.
Major Products Formed
Substitution Reactions: Products include various substituted azetidines depending on the nucleophile used.
Ring-Opening Reactions: Products include linear amines or sulfonamides, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexanesulfonyl)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Cyclohexanesulfonyl)azetidine involves its interaction with biological targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring can also interact with nucleic acids and other biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are also highly reactive and used in similar applications.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable compared to azetidines.
Uniqueness
3-(Cyclohexanesulfonyl)azetidine is unique due to its combination of a strained azetidine ring and a bulky cyclohexanesulfonyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C11H18F3NO4S |
|---|---|
Molekulargewicht |
317.33 g/mol |
IUPAC-Name |
3-cyclohexylsulfonylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2S.C2HF3O2/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h8-10H,1-7H2;(H,6,7) |
InChI-Schlüssel |
TZKVDGRNZJTOGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)S(=O)(=O)C2CNC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


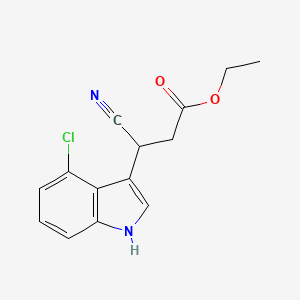
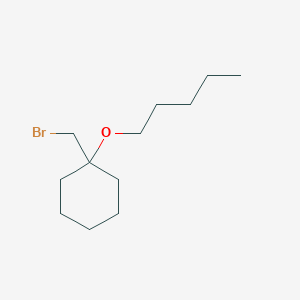
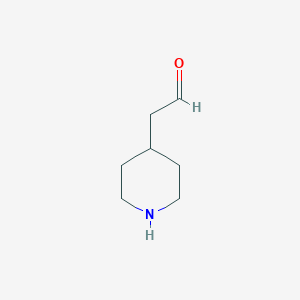
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B13478838.png)
![2-broMo-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B13478841.png)
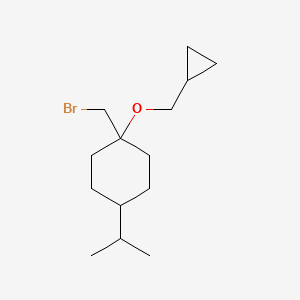
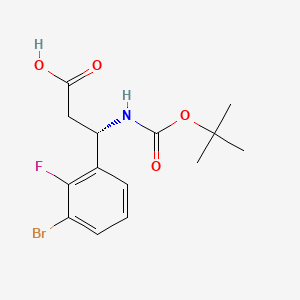
![6-Thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13478854.png)
![(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13478866.png)
![rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13478875.png)
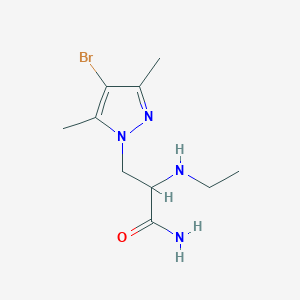
![tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate](/img/structure/B13478883.png)
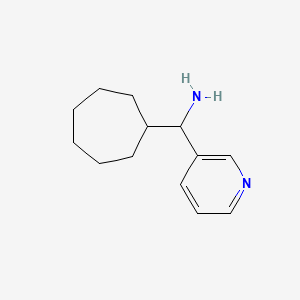
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)
